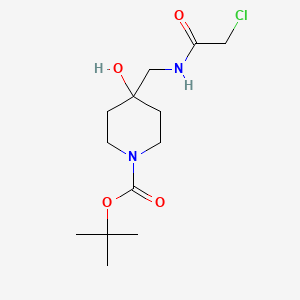

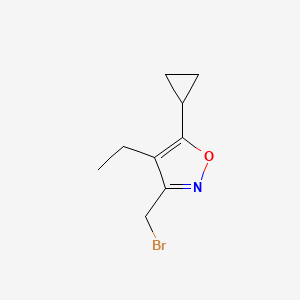

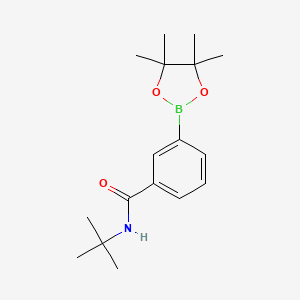

![molecular formula C22H24ClNO2 B2913140 2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride CAS No. 321521-60-2](/img/structure/B2913140.png)

2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride” is a chemical compound with the molecular formula C22H23NO. It has a molecular weight of 317.43 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H23NO/c1-18-12-14-19(15-13-18)16-23-17-22(24,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23-24H,16-17H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 317.43 . The InChI code for this compound is 1S/C22H23NO/c1-18-12-14-19(15-13-18)16-23-17-22(24,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,23-24H,16-17H2,1H3 , which provides information about its molecular structure.Scientific Research Applications

Catalytic Activity and Selectivity in Alcohol Oxidation

A study by Hazra et al. (2015) on sulfonated Schiff base copper(II) complexes demonstrates the catalytic efficiency and selectivity of these complexes in the oxidation of alcohols. The research outlines the synthesis, structural characterization, and application of these complexes as catalysts under solvent-free conditions, highlighting their potential in selective oxidation processes. This example illustrates the broader application of structurally complex molecules in catalysis, particularly in oxidation reactions that are fundamental to various industrial and synthetic processes (Hazra et al., 2015).

Stereochemistry in Organic Synthesis

Research on the stereochemistry of elimination reactions of halohydrin derivatives by Sugita et al. (1979) explores the influence of various factors on the stereochemical outcomes of elimination reactions. This study provides insight into the mechanisms governing stereochemical control in organic reactions, which is crucial for the synthesis of enantiomerically pure compounds. Understanding the stereochemical dynamics of compounds similar to 2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride can be essential for their application in the synthesis of biologically active molecules (Sugita et al., 1979).

Synthetic Applications in Pharmaceutical Intermediates

The optimization of synthetic technology for cephalosporins intermediate 7-DTMC by Ning-ren (2011) showcases the importance of synthetic methodologies in the production of key pharmaceutical intermediates. This research not only highlights the process optimization for higher yields and purity but also underscores the significance of intermediates in the synthesis of complex pharmaceutical agents. Such studies reflect the potential application of complex organic molecules in the development and production of therapeutic agents (Ning-ren, 2011).

Safety and Hazards

properties

IUPAC Name |

2-[(3-methoxyphenyl)methylamino]-1,1-diphenylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2.ClH/c1-25-21-14-8-9-18(15-21)16-23-17-22(24,19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-15,23-24H,16-17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYMXLAOBXFWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(3-Methoxyphenyl)methyl]amino}-1,1-diphenylethan-1-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

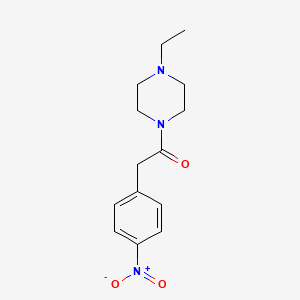

![4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B2913057.png)

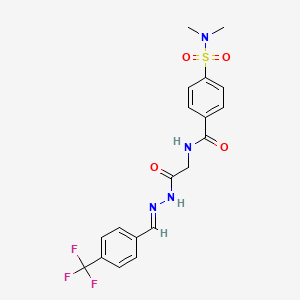

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2913067.png)

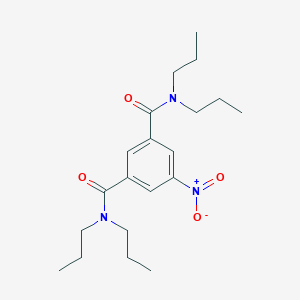

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B2913072.png)

![4-[methyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2913076.png)